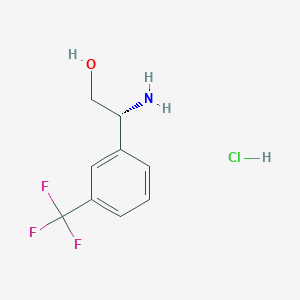
(R)-2-Amino-2-(3-(trifluoromethyl)phenyl)ethanol hydrochloride
Overview
Description
“®-2-Amino-2-(3-(trifluoromethyl)phenyl)ethanol hydrochloride” is a crucial chiral intermediate for the synthesis of the NK-1 receptor antagonists aprepitant, rolapitant, and fosaprepitant . These drugs are widely used for the treatment of chemotherapy-induced nausea and vomiting .
Synthesis Analysis
The compound can be synthesized via the asymmetric reduction of 3,5-bis (trifluoromethyl) acetophenone, catalyzed by whole cells of newly isolated Trichoderma asperellum ZJPH0810 using ethanol and glycerol as dual cosubstrate for cofactor recycling . Another method involves the carbonyl reductase KR01 from Leifsonia sp. S749, which could convert 3′,5′-bis(trifluoromethyl) acetophenone (3,5-BTAP) into ®-3,5-BTPE with excellent activity and enantioselectivity .Chemical Reactions Analysis
The compound can be produced through the bioreduction of 3,5-BTAP by carbonyl reductase . The reaction conditions can be optimized to enhance the conversion efficiency at high substrate concentrations .Scientific Research Applications
Pharmaceutical Synthesis
“®-2-Amino-2-(3-(trifluoromethyl)phenyl)ethanol hydrochloride” is a valuable chiral intermediate for the preparation of various pharmaceuticals . For instance, it is used in the synthesis of Aprepitant , a neurokinin-1 receptor antagonist . Aprepitant is widely administered to cancer patients to prevent the nausea and vomiting induced by chemotherapy .
Asymmetric Production of Enantiomerically Enriched Intermediates
This compound is used in the asymmetric production of enantiomerically enriched intermediates . The process involves the reduction of 3,5-bis(trifluoromethyl)acetophenone, catalyzed by whole cells of newly isolated Trichoderma asperellum ZJPH0810 . This biocatalytic process shows great potential in the production of ®-[3,5-bis(trifluoromethyl)phenyl]ethanol, a valuable chiral building block in the pharmaceutical industry .
Synthesis of NK1 Antagonists
The compound is used in the compounding of NK1 antagonists . NK1 antagonists are drugs that inhibit the action of substance P, a neurotransmitter involved in pain perception, stress, depression, and the functioning of the gastrointestinal system .
Synthesis of Lipid-Lowering Agents
“®-2-Amino-2-(3-(trifluoromethyl)phenyl)ethanol hydrochloride” is a crucial intermediate in the synthesis of lipid-lowering agents . These agents are capable of reducing the amount of PCSK9 protein and increasing the amount of low-density lipoprotein-receptor . This can help in the treatment of hypercholesterolemia, a condition characterized by high levels of cholesterol in the blood .
Laboratory Chemicals
The compound is used as a laboratory chemical . It can be used in various chemical reactions and synthesis processes in the lab .
Synthesis of Substances
“®-2-Amino-2-(3-(trifluoromethyl)phenyl)ethanol hydrochloride” is used in the synthesis of substances . It can be used to produce a wide range of chemical substances for various applications .
Mechanism of Action
Target of Action
The primary target of ®-2-Amino-2-(3-(trifluoromethyl)phenyl)ethanol hydrochloride, also known as ®-3,5-BTPE, is the NADPH-dependent carbonyl reductase . This enzyme plays a crucial role in the asymmetric reduction of 3,5-bis(trifluoromethyl)acetophenone (3,5-BTAP) into ®-3,5-BTPE .
Mode of Action
The compound interacts with its target, the NADPH-dependent carbonyl reductase, through an asymmetric reduction process . This process is catalyzed by whole cells of newly isolated Trichoderma asperellum ZJPH0810 using ethanol and glycerol as dual cosubstrate for cofactor recycling . The interaction results in changes in the enzyme’s activity, leading to the production of ®-3,5-BTPE .
Biochemical Pathways
The biochemical pathway involved in the action of ®-2-Amino-2-(3-(trifluoromethyl)phenyl)ethanol hydrochloride is the asymmetric reduction of 3,5-BTAP . Hydrogen and electrons, provided by water and photocatalytic systems, respectively, are transferred to reduce NADP+ to NADPH . With the resulting NADPH, ®-3,5-BTPE is synthesized using efficient CLEs obtained from the cell lysate by nonstandard amino acid modification .
Pharmacokinetics
The compound is produced in a reaction system containing a natural deep-eutectic solvent (NADES), which may influence its absorption, distribution, metabolism, and excretion .
Result of Action
The result of the compound’s action is the production of ®-3,5-BTPE, a valuable chiral intermediate for the synthesis of Aprepitant , a potent human neurokinin-1 (NK-1) receptor . This compound is widely administered to cancer patients to alleviate the nausea and vomiting induced by chemotherapy .
Action Environment
The action of ®-2-Amino-2-(3-(trifluoromethyl)phenyl)ethanol hydrochloride is influenced by environmental factors. For instance, the compound’s action is enhanced in a natural deep-eutectic solvent (NADES) containing reaction system under microaerobic condition . Furthermore, when choline chloride:trehalose (ChCl:T, 1:1 molar ratio) is introduced into the reaction system, it increases cell membrane permeability and reduces BTAP cytotoxicity to the biocatalyst, further enhancing the compound’s action .
Future Directions
The development of efficient and cost-effective processes for the production of “®-2-Amino-2-(3-(trifluoromethyl)phenyl)ethanol hydrochloride” is of great interest, given its importance as a chiral intermediate in the synthesis of various drugs . Future research may focus on optimizing the synthesis process and exploring new applications for this compound.
properties
IUPAC Name |
(2R)-2-amino-2-[3-(trifluoromethyl)phenyl]ethanol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3NO.ClH/c10-9(11,12)7-3-1-2-6(4-7)8(13)5-14;/h1-4,8,14H,5,13H2;1H/t8-;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGPPQPPTLTYYKV-QRPNPIFTSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C(CO)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)C(F)(F)F)[C@H](CO)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClF3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





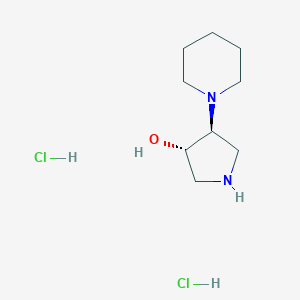

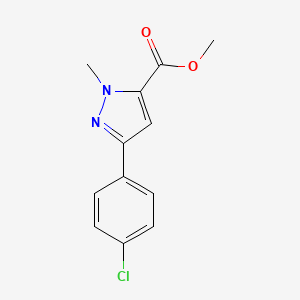
![2-[2-(Acetyloxy)-6,7-dihydrothieno[3,2-c]pyridin-5(4h)-yl]-1-cyclopropyl-2-phenylethanone](/img/structure/B3101346.png)

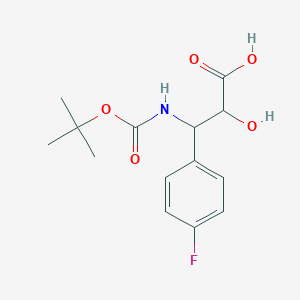
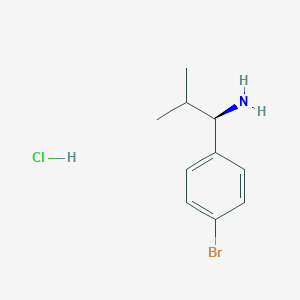
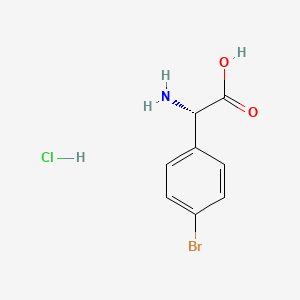
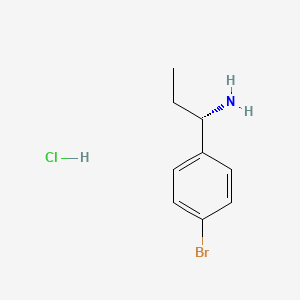

![Cis-Tert-Butyl 3-Oxohexahydropyrrolo[3,4-B][1,4]Thiazine-6(2H)-Carboxylate](/img/structure/B3101421.png)
![tert-butyl2-(iodomethyl)hexahydrofuro[3,2-c]pyridine-5(6H)-carboxylate](/img/structure/B3101425.png)